molecular formula C26H25N3O2S B304037 N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide

N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide

Cat. No. B304037
M. Wt: 443.6 g/mol
InChI Key: CQJONPYCQJWGPO-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide involves the inhibition of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide, which is a protein that plays a critical role in several diseases, including cancer, inflammation, and cardiovascular diseases. N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide is a member of the bromodomain and extraterminal (BET) protein family, which is involved in the regulation of gene expression. N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide binds to the bromodomain of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide, which prevents it from binding to acetylated histones and transcription factors, thereby inhibiting the transcription of genes that are critical for the development and progression of diseases.
Biochemical and Physiological Effects:
N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in animal models, and improve cardiac function in animal models of heart failure. The biochemical and physiological effects of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide are primarily due to its inhibition of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide, which plays a critical role in several diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide in lab experiments is its specificity for N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide. It has been shown to selectively inhibit the activity of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide without affecting other members of the BET protein family. This specificity makes it a valuable tool for studying the role of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide in disease development and progression. One of the limitations of using N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide in lab experiments is its potential toxicity. It has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in normal cells, which could limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide. Another direction is the study of the role of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the potential toxicity of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide should be further investigated to determine its safety and therapeutic potential. Finally, the development of novel drug delivery systems that can specifically target N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide in diseased cells could enhance the efficacy and safety of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide.

Synthesis Methods

The synthesis of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide involves several steps. The first step is the synthesis of 2-(1H-indol-3-yl)ethylamine, which is then reacted with 2-bromoacetic acid to form 2-(1H-indol-3-yl)ethyl 2-bromoacetate. The next step involves the reaction of 2-(1H-indol-3-yl)ethyl 2-bromoacetate with 2-thiophenecarboxylic acid to form 2-(1H-indol-3-yl)ethyl 2-(2-thienyl)acetate. The final step involves the reaction of 2-(1H-indol-3-yl)ethyl 2-(2-thienyl)acetate with 3,4-dimethylbenzoyl chloride to form N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide, which is a protein that plays a critical role in several diseases, including cancer, inflammation, and cardiovascular diseases. N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in animal models, and improve cardiac function in animal models of heart failure.

properties

Product Name

N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[(E)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C26H25N3O2S/c1-17-9-10-19(14-18(17)2)25(30)29-24(15-21-6-5-13-32-21)26(31)27-12-11-20-16-28-23-8-4-3-7-22(20)23/h3-10,13-16,28H,11-12H2,1-2H3,(H,27,31)(H,29,30)/b24-15+

InChI Key

CQJONPYCQJWGPO-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCCC3=CNC4=CC=CC=C43)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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